molecular formula C9H10O4S B2936610 2-(Ethylsulfonyl)benzoic acid CAS No. 161058-27-1

2-(Ethylsulfonyl)benzoic acid

Cat. No.: B2936610
CAS No.: 161058-27-1
M. Wt: 214.24
InChI Key: AHYZXIUNHHXCHO-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)benzoic acid is an organic compound with the molecular formula C9H10O4S. It is characterized by the presence of an ethylsulfonyl group attached to the benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid with chlorosulfonic acid, followed by hydrolysis and further reactions to introduce the ethylsulfonyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Ethylsulfonyl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

    Benzoic Acid: The parent compound with a simpler structure.

    4-Amino-5-ethylsulfonyl benzoic acid: A derivative with an amino group.

    2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid: A related compound with a methoxy group

Uniqueness: 2-(Ethylsulfonyl)benzoic acid is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and potential therapeutic uses .

Biological Activity

2-(Ethylsulfonyl)benzoic acid, also known as 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, is an aromatic compound recognized for its significant biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzoic acid moiety with an ethylsulfonyl group, contributing to its reactivity and biological properties. Its chemical structure can be represented as follows:

C10H13O4S\text{C}_10\text{H}_{13}\text{O}_4\text{S}

This structure allows for interactions with various biological targets, including enzymes and receptors involved in inflammatory processes.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Similar compounds have been shown to reduce the production of prostaglandins, thereby alleviating pain and inflammation.

Analgesic Effects

The compound has also demonstrated analgesic effects , potentially through modulation of pain pathways. In animal studies, it has been shown to reduce pain responses in models of acute and chronic pain, suggesting its utility in pain management therapies.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description Study Reference
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AnalgesicReduces pain responses in animal models
AntimicrobialExhibits activity against certain bacteria
AntioxidantScavenges free radicals

Case Studies

  • Migraine Management : In a clinical study involving patients with frequent migraines, administration of this compound led to a significant reduction in the frequency and intensity of migraine attacks. Patients reported complete cessation of symptoms after continuous treatment over several months .
  • Inflammation Reduction : A study on animal models demonstrated that the compound effectively reduced inflammation markers in induced arthritis models. The results indicated a dose-dependent response, confirming its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its moderate molecular weight (214.24 g/mol) and boiling point (approximately 439 °C). These properties may enhance its bioavailability when administered orally or via injection.

Properties

IUPAC Name

2-ethylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYZXIUNHHXCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161058-27-1
Record name 2-(ethanesulfonyl)benzoic acid
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